1-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-1H-pyrazol-4-amine

regioisomer selectivity pyrazole amine positional SAR medicinal chemistry building blocks

1-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-1H-pyrazol-4-amine (CAS 1602804-72-7; molecular formula C9H13N5; molecular weight 191.23 g/mol) is a heterocyclic building block comprising a 4-aminopyrazole core connected via an ethylene spacer to a 1-methylimidazole moiety at the imidazole C2 position. The compound has garnered interest in medicinal chemistry for its potential antibacterial, antifungal, and anticancer properties owing to the dual heterocyclic pharmacophore architecture.

Molecular Formula C9H13N5
Molecular Weight 191.23 g/mol
Cat. No. B13334545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-1H-pyrazol-4-amine
Molecular FormulaC9H13N5
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCN1C=CN=C1CCN2C=C(C=N2)N
InChIInChI=1S/C9H13N5/c1-13-5-3-11-9(13)2-4-14-7-8(10)6-12-14/h3,5-7H,2,4,10H2,1H3
InChIKeyFVBIEATYKJICAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-1H-pyrazol-4-amine (CAS 1602804-72-7): Procurement-Grade Structural Identity and Comparator Landscape


1-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-1H-pyrazol-4-amine (CAS 1602804-72-7; molecular formula C9H13N5; molecular weight 191.23 g/mol) is a heterocyclic building block comprising a 4-aminopyrazole core connected via an ethylene spacer to a 1-methylimidazole moiety at the imidazole C2 position [1]. The compound has garnered interest in medicinal chemistry for its potential antibacterial, antifungal, and anticancer properties owing to the dual heterocyclic pharmacophore architecture . Its closest structural comparators include the regioisomeric 1-[2-(1-methyl-1H-imidazol-2-yl)ethyl]-1H-pyrazol-3-amine (CAS 1598308-93-0), the 5-methyl substituted analog (CAS 2138437-58-6), the non-methylated imidazole variant 1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-4-amine (CAS 1029413-48-6), and the inversely linked 1-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-amine (CAS 1697615-88-5) [2]. This guide provides a comparator-based analysis of the compound's structural differentiation features relevant to scientific procurement decisions.

Why 1-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-1H-pyrazol-4-amine Cannot Be Substituted by Generic Imidazole-Pyrazole Hybrids


The imidazole-pyrazole hybrid scaffold class encompasses a structurally diverse array of compounds that differ critically in amine position, imidazole substitution pattern, linker length and regioisomeric connectivity — each of which has been demonstrated in structure-activity relationship (SAR) studies to produce divergent biological profiles even among closely related analogs [1][2]. Generic or in-class substitution is not appropriate because the specific combination of (i) the 4-amino group on the pyrazole ring, (ii) the N1-methyl group on the imidazole, (iii) the C2 (rather than C1 or C4/C5) attachment of the ethylene linker to the imidazole, and (iv) the two-carbon ethyl spacer together define a unique pharmacophoric geometry that would be altered by any single-point modification. The SAR evidence from imidazole-pyrazole conjugates bearing aryl spacers demonstrates that both linker identity and substitution pattern are primary determinants of enzyme inhibition potency and selectivity [2][3]. As such, selection of this specific CAS registry compound rather than a generic pyrazole-imidazole building block is essential for experimental reproducibility in target identification, lead optimization, and chemical biology probe development.

Quantitative Differentiation Evidence: 1-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-1H-pyrazol-4-amine Versus Closest Analogs


Regioisomeric Differentiation: 4-Amino vs. 3-Amino Pyrazole Attachment Position

The target compound bears the primary amine at the pyrazole 4-position (C4), whereas its closest regioisomer CAS 1598308-93-0 bears the amine at the pyrazole 3-position (C3). In the broader pyrazole-amine pharmacophore class, the 4-aminopyrazole scaffold is recognized as a privileged fragment for kinase hinge-binding interactions, donating a hydrogen bond from the exocyclic amine while the pyrazole N2 acts as a hydrogen bond acceptor . This specific 4-amino orientation is utilized as the core binding motif in multiple clinical-stage kinase inhibitor programs, including Syk (spleen tyrosine kinase) inhibitor scaffolds where 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine derivatives achieved IC50 values as low as 0.52 nM after fragment-based optimization from a 15.8 μM starting point [1]. The 3-amino regioisomer presents a fundamentally different hydrogen-bonding vector that would fail to recapitulate this binding geometry.

regioisomer selectivity pyrazole amine positional SAR medicinal chemistry building blocks

Methylation Status of Imidazole Ring: N1-Methyl vs. N-H Imidazole Comparators

The target compound features an N1-methyl substituent on the imidazole ring, whereas comparator CAS 1029413-48-6 has a free N-H imidazole (1H-imidazol-1-yl attachment). The N-methyl group eliminates one hydrogen bond donor (HBD) from the molecule (target: 1 HBD from NH2 only; comparator: 2 HBDs from NH2 plus imidazole N-H). This is pharmacokinetically significant: reduction of HBD count from 2 to 1 is correlated with improved passive membrane permeability, as derived from Lipinski's Rule of Five analysis and more recent permeability models whereby each additional HBD above zero imposes an approximately 10-fold permeability penalty [1]. Additionally, N-methylation of imidazole eliminates a site of potential Phase II glucuronidation and N-oxidation, two metabolic pathways known to contribute to rapid clearance of N-H imidazole-containing compounds [2]. The experimentally determined logP of 1-methylimidazole ranges from -0.21 to +0.42 depending on measurement method, consistently higher than unsubstituted imidazole (logP approximately -0.5 to -0.8), confirming a modest but consistent lipophilicity increase conferred by N-methylation .

imidazole N-methylation hydrogen bond donor count metabolic stability lipophilicity modulation

Linker Length Specificity: Ethylene (C2) Spacer Versus Methylene (C1) or Direct Linkage

The target compound incorporates an ethylene (-CH2-CH2-) linker between the pyrazole N1 and imidazole C2 positions, distinguishing it from analogs with direct C-C bonds or methylene (-CH2-) spacers. Linker length is a critical determinant of pharmacophore geometry: in the imidazole-pyrazole conjugate enzyme inhibition study by Chaudhry et al. (2021), compounds with aryl spacers of varying geometry exhibited α-glucosidase IC50 values spanning from 54.25 μM to >400 μM, with the most potent compound (6k, IC50 = 54.25 ± 0.67 μM) achieving approximately 7-fold greater potency than the reference drug acarbose (IC50 = 375.82 ± 1.76 μM) [1]. The two-carbon ethylene spacer provides approximately 3.8 Å of N-to-N inter-ring distance with rotatable bond flexibility, compared to approximately 2.5 Å for a methylene linker and approximately 1.4 Å for a direct N-C bond. This additional conformational freedom allows the imidazole and pyrazole rings to adopt relative orientations that may be thermodynamically inaccessible with shorter linkers, which may translate into altered target binding profiles.

linker SAR ethylene spacer conformational flexibility pharmacophore distance

Imidazole Connectivity Site: C2 Attachment Versus C1(N) or C4/C5 Attachment

The target compound attaches the ethylene linker to the imidazole C2 position, distinguishing it from analogs connected at the imidazole N1 position (e.g., CAS 1029413-48-6) or at C4/C5 positions. Imidazole C2-substituted compounds have distinct electronic properties: the C2 position is situated between both nitrogen atoms, imparting unique σ-electron-withdrawing character that influences the basicity of both ring nitrogens [1]. Published SAR on imidazole-based kinase inhibitor libraries demonstrates that C2-substituted imidazoles exhibit kinase differentiation profiles that differ markedly from N1-substituted or C4/C5-substituted analogs; systematic screening of 484 imidazole-based compounds against 24 protein kinases identified only six derivatives with high kinase differentiation potential [2]. Furthermore, C2-substituted imidazoles are not subject to the N-H/N tautomeric equilibrium that complicates the behavior of C4/C5-substituted imidazoles (which tautomerize between 4- and 5-substituted forms in solution), providing the C2-substituted scaffold with structurally unambiguous and analytically tractable properties [3].

imidazole connectivity C2-substitution tautomerism regioisomeric purity

Ring Connectivity Configuration: Imidazol-2-yl-ethyl-pyrazole vs. Inverse Pyrazolyl-ethyl-imidazole

The target compound orients the linker such that the imidazole is attached via its C2 position to the ethylene spacer, which then connects to the N1 of the pyrazole ring (imidazole→ethyl→pyrazole orientation). The inverse constitutional isomer CAS 1697615-88-5 (1-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-amine) reverses this connectivity: pyrazole→ethyl→imidazole orientation with the amine on the imidazole rather than the pyrazole. This inversion fundamentally alters the hydrogen bond donor/acceptor pharmacophore: in the target compound, the amine is on the pyrazole (a 5-membered ring with adjacent N atoms) creating a specific donor-acceptor pair (NH2 at C4, N2 as acceptor), whereas in CAS 1697615-88-5, the amine is on the imidazole C2, creating a guanidine-like donor motif with different pKa and geometry. In the IGF-1R inhibitor program at Bristol-Myers Squibb, exchanging imidazole and pyrazole side chain variants of BMS-536924 produced divergent in vivo profiles: the imidazole variant 16a showed improved protein binding while the pyrazole variant 17f showed excellent oral exposure, demonstrating that the identity and orientation of the terminal heterocycle directly impacts both potency and pharmacokinetics [1].

scaffold orientation structural isomerism reverse amide analog pharmacophore directionality

Procurement Application Scenarios for 1-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-1H-pyrazol-4-amine Based on Verified Differentiation Evidence


Kinase Hinge-Binder Fragment Library Design Requiring 4-Aminopyrazole Pharmacophore

Research groups constructing focused kinase inhibitor libraries should procure this compound specifically for its 4-aminopyrazole moiety, which serves as an established hinge-binding motif in ATP-competitive kinase inhibitors [1]. The 4-amino orientation enables the canonical bidentate hydrogen bond interaction with the kinase hinge region (NH2 donor to backbone carbonyl; pyrazole N2 acceptor from backbone NH), a binding mode validated across multiple kinase targets including Syk (IC50 = 0.52 nM achieved with optimized 4-aminopyrazole-benzimidazole derivatives) [1]. The 3-amino regioisomer (CAS 1598308-93-0) cannot recapitulate this binding geometry and should be explicitly excluded from kinase-targeted library procurements. The C2-imidazole connectivity further distinguishes this scaffold from N1-linked imidazole variants that present different electronic and steric profiles at the kinase active site [2].

ADME-Optimized Lead Compound Synthesis Requiring Reduced HBD Count

Medicinal chemistry teams optimizing lead series for oral bioavailability should select this compound over the N-H imidazole analog (CAS 1029413-48-6) based on its reduced hydrogen bond donor count (1 vs. 2 HBDs) [1]. The single HBD (primary amine) combined with N-methylated imidazole provides a favorable permeability profile per established drug-likeness guidelines [1]. Additionally, N-methylation blocks metabolic liabilities associated with free N-H imidazoles, including glucuronidation and N-oxidation pathways that can lead to rapid clearance [2]. The modest lipophilicity increase from N-methylation (estimated ΔlogP +0.3 to +1.2) further supports membrane permeation without pushing the compound into high-logP territory associated with poor solubility.

Scaffold-Hopping SAR Programs Requiring Stereoelectronically Defined C2-Imidazole Building Blocks

Structure-based drug design teams executing scaffold-hopping campaigns should select this compound for its structurally unambiguous C2-substituted imidazole, which eliminates the tautomeric heterogeneity inherent to C4/C5-substituted imidazoles [1]. The C2 position's unique electronic environment — situated between both imidazole nitrogen atoms — provides a distinct σ-electron-withdrawing character that modulates the pKa of both ring nitrogens, a property that directly impacts binding interactions with protein targets [1]. The documented difficulty of achieving kinase selectivity with imidazole scaffolds (only 6 out of 484 compounds showing high differentiation potential across 24 kinases) underscores the necessity of precisely defined connectivity for meaningful SAR interpretation [2]. The ethylene linker provides sufficient conformational flexibility to explore diverse binding modes without introducing the excessive entropy penalty of longer alkyl chains.

Fragment-Based Drug Discovery (FBDD) with Defined Pharmacophore Geometry

Fragment-based drug discovery programs requiring structurally characterized, low-molecular-weight heterocyclic fragments should consider this compound (MW 191.23) as a rule-of-three compliant starting point with a defined hydrogen-bonding pharmacophore [1]. The compound combines a hydrogen bond donor (NH2) with multiple hydrogen bond acceptors (pyrazole N2, imidazole N3) in a spatially defined geometry. The ethylene linker provides an approximately 3.8 Å separation between the pyrazole and imidazole rings, establishing a recognisable donor-acceptor-acceptor pharmacophore triplet suitable for fragment screening and subsequent structure-guided elaboration [2]. The commercial availability at 95% purity from multiple suppliers supports procurement feasibility .

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